

STX-0119 in vivo dosing mouse model

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Compound Focus: STX-0119

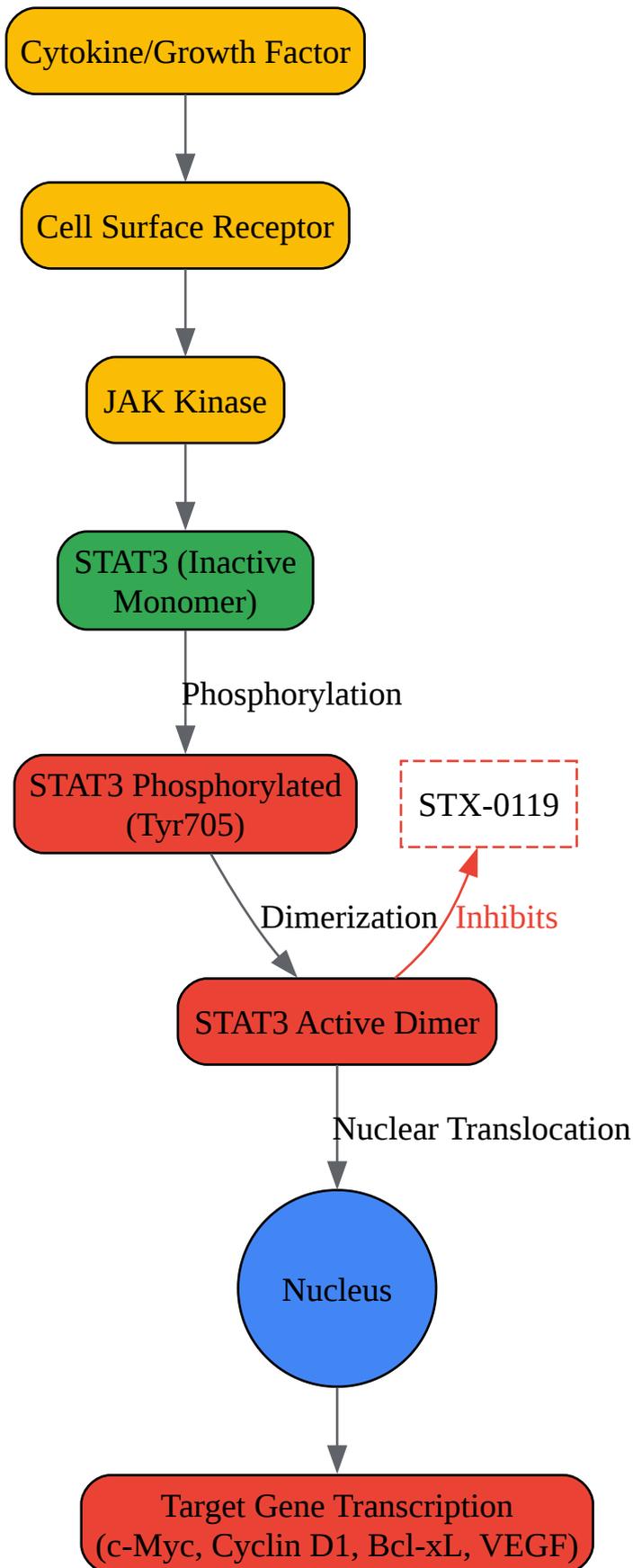
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STX-0119 Mechanism of Action

STX-0119 is a novel small molecule inhibitor that specifically targets **STAT3 dimerization**. It binds to the **SH2 domain** of STAT3, preventing its phosphorylation, dimerization, and subsequent nuclear translocation. This inhibits the transcription of STAT3 target genes involved in cell survival, proliferation, and inflammation [1] [2].



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In Vivo Dosing Protocols for Mouse Models

The table below summarizes the dosing regimens of **STX-0119** in various mouse models:

Disease Model	Induction Method	Dosing Route	Dosage	Treatment Schedule	Key Efficacy Findings
Osteoarthritis [3]	Surgical (DMM)	Intra-articular injection	Not specified	Single injection post-OA induction	Alleviated cartilage degeneration; modulated STAT3/PPAR γ pathway.
Kidney Fibrosis [4]	Unilateral Ureteral Obstruction (UUO)	Intraperitoneal (i.p.)	50 mg/kg	Daily for 7 days post-surgery	Suppressed fibrotic gene expression (Cxcr4, Ccr1).
Liver Fibrosis [5]	TAA or CCl4 injection	Intraperitoneal (i.p.)	50 mg/kg	3 times/week for 6 weeks	Attenuated collagen deposition; inactivated hepatic stellate cells.
Lung Cancer [6]	A549 cell xenograft	Intraperitoneal (i.p.)	50 mg/kg & 80 mg/kg	Daily for 18 days	Inhibited tumor growth; induced apoptosis.
Glioblastoma [7] [8]	GBM stem cell xenograft	Oral administration	80 mg/kg	Daily until endpoint	Suppressed tumor growth of temozolomide-resistant cells.

Detailed Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration for Fibrosis and Cancer Models

This is the most commonly used route for systemic delivery in the reviewed studies [4] [5] [6].

- **Formulation:** Suspend **STX-0119** in **0.5% (w/v) methylcellulose 400-cp** solution [8]. Vortex and sonicate as needed to achieve a homogeneous suspension.
- **Dosage Calculation:** Prepare a fresh formulation daily. The standard dose is **50 mg/kg** for most models, with a higher dose of **80 mg/kg** used in cancer models [7] [6].
- **Administration:**
 - Warm the formulation to room temperature.
 - Restrain the mouse securely.
 - Inject into the lower left quadrant of the abdomen using a 27-30 gauge needle, avoiding the bladder and vital organs.
 - The injection volume is typically 5-10 mL per kg of body weight.
- **Treatment Schedule:** Dosing frequency varies:
 - **Kidney Fibrosis:** Administer once daily for 7 days post-UUO surgery [4].
 - **Liver Fibrosis:** Administer 3 times per week for 6 weeks alongside TAA or CCl₄ [5].
 - **Lung Cancer Xenograft:** Administer once daily for 18 days post-tumor cell inoculation [6].

Protocol 2: Intra-articular Injection for Osteoarthritis Model

This method allows for localized drug delivery to the joint [3].

- **Formulation:** Information on the exact formulation for joint injection was not specified in the search results. For a small molecule like **STX-0119**, a sterile saline or PBS-based solution is typically used.
- **Procedure:**
 - Anesthetize the mouse deeply.
 - Shave and disinfect the skin around the knee joint.
 - Using an insulin syringe with a fine-gauge needle (e.g., 30G), insert the needle into the intra-articular space of the knee, typically via the infrapatellar ligament.
 - Inject a small volume (commonly 5-10 μ L for a mouse knee).
 - Apply gentle pressure at the injection site upon needle withdrawal.
- **Treatment Schedule:** A single injection was performed after OA induction in the study, but multiple injections could be explored [3].

Efficacy and Safety Considerations

- **Proof of Target Engagement:** In the kidney fibrosis model, **STX-0119** successfully suppressed the expression of fibrotic genes **without affecting STAT3 phosphorylation levels**, confirming that it works through inhibiting dimerization rather than upstream phosphorylation [4].
- **Safety Monitoring:** A study on lung cancer xenografts reported a significant **reduction in white blood cell (WBC) count** at the efficacious dose of 50 mg/kg, indicating a potential hematological side effect [6]. It is crucial to monitor complete blood counts (CBC) in preclinical studies.

Conclusion

STX-0119 is a versatile and potent STAT3 inhibitor with demonstrated efficacy across multiple disease models in mice. The intraperitoneal administration of **50 mg/kg** is a well-established and effective regimen for systemic diseases like fibrosis and cancer, while localized administration shows promise for joint-specific conditions. Researchers should carefully consider the formulation and potential myelosuppressive effects when designing their experiments.

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